

Spectroscopic and Synthetic Profile of N9-butyl-8-bromoadenine: A Technical Overview

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Compound of Interest

Compound Name: 8-Bromo-9-butyl-9H-purin-6-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, MS) and a probable synthetic protocol for N9-butyl-8-bromoadenine. Due to a lack of publicly available, specific experimental data for this exact molecule, this document leverages established knowledge of closely related 9-alkyl-8-bromoadenine analogs to construct a predictive but scientifically grounded resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N9-butyl-8-bromoadenine. These predictions are based on the analysis of similar compounds and general principles of spectroscopic interpretation for purine derivatives.

Table 1: Predicted ^1H and ^{13}C NMR Data for N9-butyl-8-bromoadenine

¹ H NMR (Proton)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
H-2	~8.1	s	1H	C2-H
NH ₂	~7.3	br s	2H	C6-NH ₂
N9-CH ₂	~4.2	t	2H	N9-CH ₂ -(CH ₂) ₂ -CH ₃
N9-CH ₂ -CH ₂	~1.8	m	2H	N9-CH ₂ -CH ₂ -CH ₂ -CH ₃
N9-(CH ₂) ₂ -CH ₂	~1.3	m	2H	N9-(CH ₂) ₂ -CH ₂ -CH ₃
N9-(CH ₂) ₃ -CH ₃	~0.9	t	3H	N9-(CH ₂) ₃ -CH ₃

¹³ C NMR (Carbon)	Chemical Shift (δ) ppm	Assignment
C6	~156	C6-NH ₂
C2	~153	C2
C4	~150	C4
C8	~127	C8-Br
C5	~118	C5
N9-CH ₂	~44	N9-CH ₂ -(CH ₂) ₂ -CH ₃
N9-CH ₂ -CH ₂	~31	N9-CH ₂ -CH ₂ -CH ₂ -CH ₃
N9-(CH ₂) ₂ -CH ₂	~20	N9-(CH ₂) ₂ -CH ₂ -CH ₃
N9-(CH ₂) ₃ -CH ₃	~14	N9-(CH ₂) ₃ -CH ₃

Note: Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ or CDCl₃) and are subject to variation based on experimental conditions.

Table 2: Predicted Mass Spectrometry Data for N9-butyl-8-bromoadenine

Mass Spectrometry	Value	Interpretation
Molecular Formula	C ₉ H ₁₂ BrN ₅	
Molecular Weight	270.13 g/mol	
Expected [M+H] ⁺	m/z 270, 272	Isotopic pattern for Bromine (¹⁹ Br and ⁸¹ Br)
Expected [M] ⁺	m/z 269, 271	Molecular ion with Bromine isotopes

Experimental Protocols

While a specific protocol for N9-butyl-8-bromoadenine is not readily available, the synthesis would likely follow a general procedure for the N-alkylation of 8-bromoadenine. One of the common strategies involves the reaction of 8-bromoadenine with an appropriate alkylating agent, such as 1-bromobutane, in the presence of a base.^[1]

General Synthetic Protocol for N9-alkylation of 8-bromoadenine:

- **Reaction Setup:** To a solution of 8-bromoadenine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base is added. Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
- **Alkylation:** The appropriate alkylating agent, in this case, 1-bromobutane or 1-iodobutane, is added to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched, often with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired N9-butyl-8-bromoadenine. It is important to note that N-alkylation of adenine derivatives can sometimes

lead to a mixture of isomers (N9, N7, and N3 alkylation), which would necessitate careful purification.^[1]

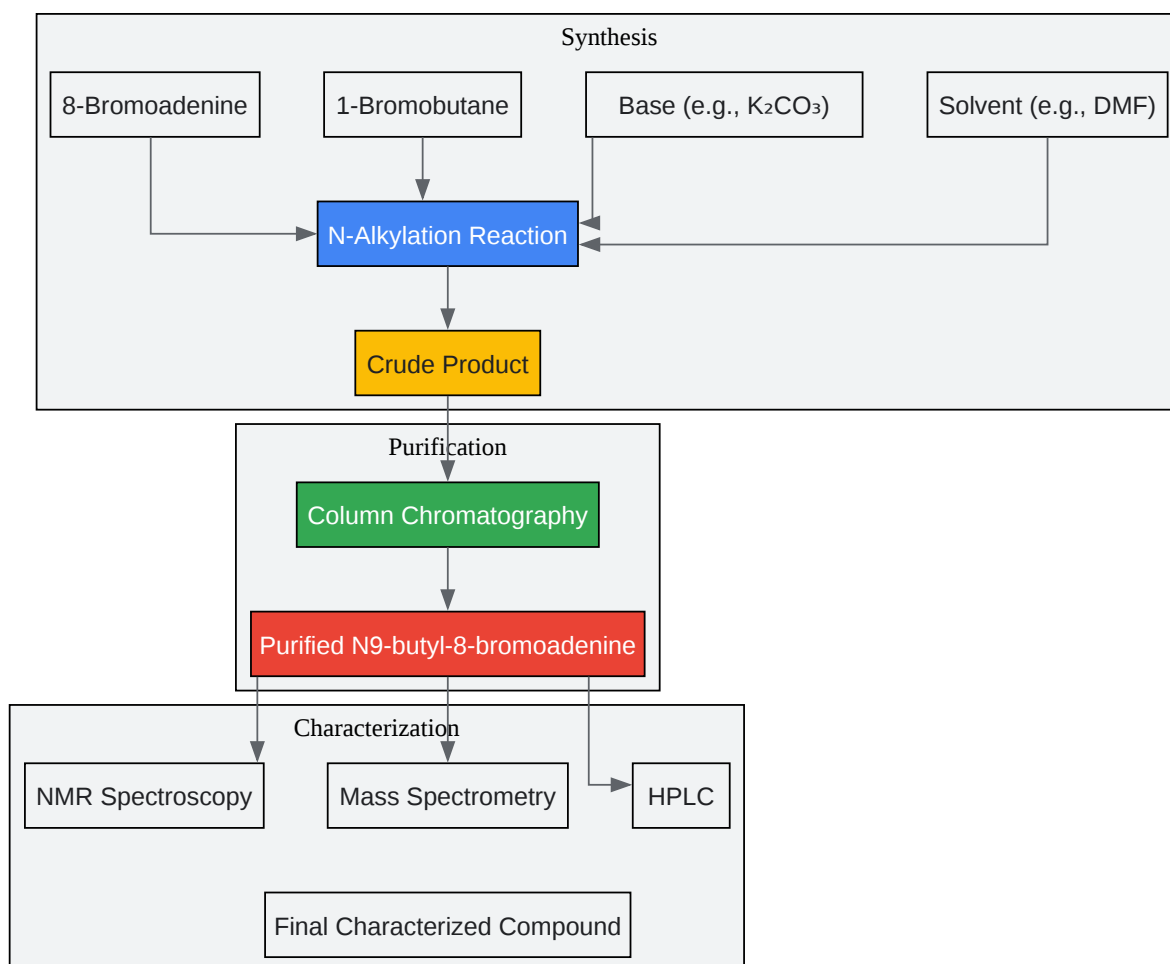
Characterization:

The purified product would then be characterized using standard analytical techniques:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the structure and placement of the butyl group.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the bromine atom.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic workflow and the logical relationship of the characterization methods.



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Caption: Synthetic and Characterization Workflow for N9-butyl-8-bromoadenine.

This guide provides a foundational understanding for researchers interested in N9-butyl-8-bromoadenine. While awaiting specific experimental data, these predictive models and general protocols offer a robust starting point for synthesis, characterization, and further investigation of this and related compounds in drug discovery and development.

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References

- 1. researchgate.net [researchgate.net]
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